molecular formula C17H19BrN8O4S2 B14925914 7-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14925914
M. Wt: 543.4 g/mol
InChI Key: UNBRNEABBCGIGT-UHFFFAOYSA-N
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Description

The compound 7-{[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule that features a variety of functional groups, including pyrazole, tetrazole, and thia-azabicyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the bromo and dimethyl groups: This step involves bromination and methylation reactions, which can be carried out using bromine and methyl iodide, respectively.

    Formation of the tetrazole ring: This can be synthesized by reacting an appropriate nitrile with sodium azide under thermal conditions.

    Coupling of the pyrazole and tetrazole rings: This step involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Formation of the thia-azabicyclo structure: This complex structure can be formed through a series of cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thia-azabicyclo structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving the functional groups present in the compound.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors through its functional groups. The pyrazole and tetrazole rings can participate in hydrogen bonding and π-π interactions, while the thia-azabicyclo structure can provide additional binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-containing compounds: These share the nitrogen-containing heterocyclic structure and have similar biological activities.

    Thiadiazole-containing compounds: These also contain sulfur and nitrogen atoms and are used in various medicinal applications.

    Tetrazole-containing compounds: These are known for their stability and ability to form strong hydrogen bonds.

Uniqueness

The uniqueness of 7-{[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID lies in its combination of multiple functional groups and heterocyclic structures, which can provide unique chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C17H19BrN8O4S2

Molecular Weight

543.4 g/mol

IUPAC Name

7-[[2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19BrN8O4S2/c1-7-11(18)8(2)25(21-7)4-10(27)19-12-14(28)26-13(16(29)30)9(5-31-15(12)26)6-32-17-20-22-23-24(17)3/h12,15H,4-6H2,1-3H3,(H,19,27)(H,29,30)

InChI Key

UNBRNEABBCGIGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C)Br

Origin of Product

United States

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